molecular formula C16H12N2O3 B7812307 3-(2-Methyl-4-oxoquinazolin-3-yl)benzoic acid

3-(2-Methyl-4-oxoquinazolin-3-yl)benzoic acid

Cat. No.: B7812307
M. Wt: 280.28 g/mol
InChI Key: HOMJIFVZLRHHHM-UHFFFAOYSA-N
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Description

3-(2-Methyl-4-oxoquinazolin-3-yl)benzoic acid is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. This compound features a quinazolinone core fused with a benzoic acid moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-oxoquinazolin-3-yl)benzoic acid typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. The reaction starts with anthranilic acid derivatives and amides under specific conditions . Modifications to the initial reaction path include the use of formic acid or different amines instead of amides . Microwave-induced synthesis using formamide and other catalysts like SrFe12O19 nanoparticles have also been employed .

Industrial Production Methods

Industrial production of this compound may involve green chemistry approaches to enhance yield and reduce environmental impact. For instance, the use of deep eutectic solvents (DES) and microwave-induced synthesis has been reported to be effective . These methods not only improve the efficiency of the reaction but also align with sustainable chemistry practices.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-oxoquinazolin-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The benzoic acid moiety allows for various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include different quinazolinone derivatives, which can be further functionalized to enhance their biological activity .

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-oxoquinazolin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit various enzymes and receptors, leading to its biological effects. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-4-oxoquinazolin-3-yl)benzoic acid stands out due to its unique combination of a quinazolinone core and a benzoic acid moiety. This structure imparts specific biological activities that are not observed in other similar compounds .

Properties

IUPAC Name

3-(2-methyl-4-oxoquinazolin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-17-14-8-3-2-7-13(14)15(19)18(10)12-6-4-5-11(9-12)16(20)21/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMJIFVZLRHHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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